molecular formula C13H10Cl2N2O2 B14921851 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B14921851
M. Wt: 297.13 g/mol
InChI Key: MIAGDOGUKJCAOW-LZYBPNLTSA-N
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Description

N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furohydrazide backbone with a 2,4-dichlorophenyl group attached, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with furohydrazide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10Cl2N2O2/c1-8(10-5-4-9(14)7-11(10)15)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+

InChI Key

MIAGDOGUKJCAOW-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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